3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

BRD4 bromodomain epigenetics

3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a synthetic organic compound with the molecular formula C19H23BrN4O3 and a molecular weight of 435.322 g/mol. It features a piperidine ring connected via an ether linkage to a 5-bromopyrimidine moiety and bears a methoxyphenethyl carboxamide side chain.

Molecular Formula C19H23BrN4O3
Molecular Weight 435.322
CAS No. 2034579-22-9
Cat. No. B2609752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
CAS2034579-22-9
Molecular FormulaC19H23BrN4O3
Molecular Weight435.322
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br
InChIInChI=1S/C19H23BrN4O3/c1-26-16-6-4-14(5-7-16)8-9-21-19(25)24-10-2-3-17(13-24)27-18-22-11-15(20)12-23-18/h4-7,11-12,17H,2-3,8-10,13H2,1H3,(H,21,25)
InChIKeyPGMOPUDNTNQPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide (CAS 2034579-22-9) Is a Structurally Defined Synthetic Building Block


3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a synthetic organic compound with the molecular formula C19H23BrN4O3 and a molecular weight of 435.322 g/mol . It features a piperidine ring connected via an ether linkage to a 5-bromopyrimidine moiety and bears a methoxyphenethyl carboxamide side chain. This compound is a member of the broader piperidine-1-carboxamide chemotype, which is frequently investigated for modulating epigenetic targets such as BRD4 bromodomains [1]. As a research tool compound, it is primarily sourced from chemical suppliers for use in biochemical assay development and medicinal chemistry optimization campaigns.

3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide: Why Substitution with Other Piperidine Carboxamides Risks Selectivity and Potency Shifts


Piperidine-1-carboxamide derivatives are frequently explored as bromodomain and kinase inhibitors, but even minor structural modifications can drastically alter target engagement profiles. For instance, in the context of BRD4 bromodomain inhibition, subtle changes to the carboxamide substituent or the heteroaryl ether linkage have been shown to shift selectivity between BD1 and BD2 domains by orders of magnitude [1]. Therefore, simply substituting 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide with a closely related analog—such as a 4-oxy regioisomer or a different N-alkyl variant—cannot be assumed to retain the same biological fingerprint without explicit experimental validation.

Quantitative Differentiation Guide for 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide vs. Closest Analogs


BRD4 Bromodomain Binding Affinity: Target Compound vs. Reported Piperidine Carboxamide Analogs

While direct experimental data for the target compound is not publicly available in peer-reviewed literature, structurally related piperidine-1-carboxamides with 5-bromopyrimidine ether linkages have demonstrated BRD4 BD2 binding affinities. For example, a closely related compound within the same chemotype exhibited a Kd of 0.300 nM against human BRD4 BD2 in a BROMOscan assay [1]. However, the same compound showed a Kd of 3.40 nM for BRD4 BD1 assessed via Discover X assay, indicating a >10-fold selectivity drop [2]. This establishes a class benchmark: the target compound's unique 4-methoxyphenethyl carboxamide arm may differentially modulate BD1/BD2 selectivity compared to analogs with simpler N-substituents (e.g., isopropyl or cyclopentyl). There is no confirmed identical assay data available for the exact target compound; thus, this differentiation remains a class-level inference.

BRD4 bromodomain epigenetics

Structural Determinants of Selectivity: 3-Oxy vs. 4-Oxy Piperidine Linkage Position

The position of the oxy linkage on the piperidine ring (3-position vs. 4-position) is a well-documented molecular switch for target engagement. In dual PLK1 kinase/BRD4 bromodomain inhibitor BI-2536, moving the pyrimidine NH to an oxygen atom and altering substitution positions reversed the kinase/bromodomain selectivity profile [1]. The target compound features a 3-oxy substitution pattern, whereas many commercially available analogs (e.g., 4-[(5-bromopyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide) place the same core scaffold at the 4-position . Direct quantitative comparison between 3-oxy and 4-oxy regioisomers is not available, but SAR precedent from the BI-2536 series demonstrates that such positional modifications can alter IC50 values by more than 10-fold against specific targets.

structure-activity relationship selectivity piperidine

N-(4-Methoxyphenethyl) Substituent: A Potential Differentiator for Cellular Potency and ADME Properties

The 4-methoxyphenethyl group on the carboxamide nitrogen of the target compound introduces a specific combination of hydrogen-bonding capability (ether oxygen) and aromatic pi-stacking potential. In BET bromodomain inhibitor optimization campaigns, N-arylalkyl substituents have been shown to modulate cellular potency independent of biochemical binding affinity by influencing cell permeability and intracellular distribution [1]. The closest analog with a similar N-arylalkyl motif—3-[(5-bromopyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)piperidine-1-carboxamide (CAS 2034529-74-1)—features an aromatic ring directly attached to the carboxamide, whereas the target compound includes a two-carbon ethyl spacer, which increases conformational flexibility and may reduce metabolic N-dealkylation susceptibility. No head-to-head ADME or cellular potency data exists.

lipophilicity cell permeability ADME

Recommended Application Scenarios for 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide in Drug Discovery and Chemical Biology Research


BET Bromodomain Selectivity Profiling: Using the Target Compound as a Chemical Probe for BD1/BD2 Discrimination

Based on the class-level evidence that 5-bromopyrimidine piperidine carboxamides can exhibit differential BRD4 BD1/BD2 binding (Kd BD2 = 0.300 nM vs Kd BD1 = 3.40 nM for a related scaffold) [1], the target compound's unique 4-methoxyphenethyl substituent makes it suitable for head-to-head selectivity profiling against known pan-BET inhibitors such as JQ1 or I-BET762. Researchers can use this compound in BROMOscan or AlphaScreen assays to determine whether the 3-oxy linkage and methoxyphenethyl arm enhance BD2 selectivity beyond the class benchmark, informing the design of domain-selective epigenetic probes.

Structure-Activity Relationship (SAR) Expansion for Piperidine-1-Carboxamide-Based Inhibitors

Medicinal chemistry teams synthesizing piperidine-1-carboxamide libraries for bromodomain or kinase targets can employ this compound as a key SAR node to evaluate the impact of the 3-oxy/5-bromopyrimidine/4-methoxyphenethyl triad compared to 4-oxy regioisomers and N-alkyl variants. The SAR insights from the PLK1/BRD4 inhibitor BI-2536 series, where positional substitution altered target selectivity by >10-fold [2], underscore the value of including this specific compound in systematic SAR matrices to map selectivity determinants.

Cellular Efficacy and ADME Comparative Studies Against Direct N-Aryl Carboxamide Analogs

Given the structural hypothesis that the ethylene-spaced 4-methoxyphenethyl group may confer distinct permeability and metabolic stability properties [3], this compound can serve as a test article in parallel cellular assays (e.g., c-Myc downregulation in MV-4-11 cells or NanoBRET target engagement in HEK293 cells) and microsomal stability studies. Direct comparison with N-(3,4-dichlorophenyl) or N-cyclopentyl analogs would empirically validate or refute the predicted ADME advantage, generating procurement-worthy differentiation data.

Quote Request

Request a Quote for 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.